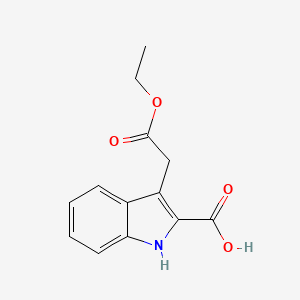![molecular formula C16H13N3O4 B2803444 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea CAS No. 1171783-99-5](/img/structure/B2803444.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea” is a type of indole that has been designed based on literature reports of the activity of indoles against various cancer cell lines . It has been synthesized via a Pd-catalyzed C-N cross-coupling .
Synthesis Analysis
The synthesis of this compound involves a series of reactions, including a Pd-catalyzed C-N cross-coupling . The detailed synthesis process is not available in the retrieved information.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The chemical synthesis and structural analysis of related compounds have shown significant interest in the scientific community. For instance, the study by Ravikumar et al. (2015) focused on the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines, confirming the anti and syn conformations through intramolecular hydrogen bonding within oxoindolyl α-hydroxy-β-amino acid derivatives. This structural insight is crucial for understanding the reactivity and potential applications of such compounds in medicinal chemistry and material science (Ravikumar et al., 2015).
Anticonvulsant Properties
Significant research has been conducted on derivatives of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea for their anticonvulsant properties. Siddiqui, Alam, and Stables (2011) designed various urea derivatives to evaluate their anticonvulsant activity, finding several compounds that showed significant activity in seizure models without neurotoxicity. This highlights the potential of such compounds in developing new treatments for epilepsy (Siddiqui, Alam, & Stables, 2011).
Antioxidant Determination
The preparation and characterization of compounds related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea have also been linked to antioxidant properties. Abd-Almonuim, Mohammed, and Al-khalifa (2020) synthesized and characterized derivatives, finding high antioxidant activities. This suggests the potential use of these compounds in combating oxidative stress-related diseases (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Methodology Development for Synthesis
Yan, Lei, and Hu (2014) developed a simple and efficient method for synthesizing urea and thiourea derivatives involving 2-indolinone, highlighting advancements in synthetic techniques that facilitate the exploration of these compounds' biological and physical properties (Yan, Lei, & Hu, 2014).
Antimicrobial and Anticancer Activity
Research into the antimicrobial and anticancer activities of derivatives has shown promising results. For example, Reddy, Reddy, and Raju (2003) synthesized ureas with significant antibacterial activity against various pathogens, indicating potential applications in developing new antimicrobial agents (Reddy, Reddy, & Raju, 2003). Similarly, Shankar et al. (2017) synthesized derivatives that exhibited significant anti-microbial activity and cytotoxicity against cancer cell lines, suggesting their potential in anticancer therapy (Shankar et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-15-6-9-5-10(1-3-12(9)19-15)17-16(21)18-11-2-4-13-14(7-11)23-8-22-13/h1-5,7H,6,8H2,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDBXBHFDABZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2803361.png)
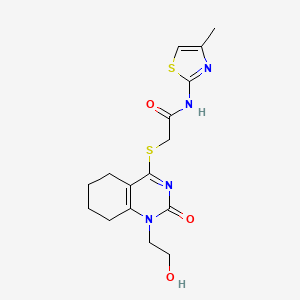
![3-(1,3-benzodioxol-5-yl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/no-structure.png)
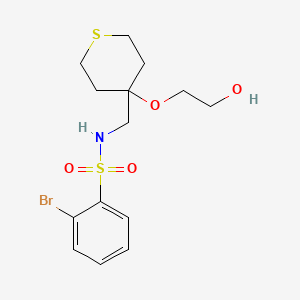
![Methyl 6-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2803366.png)

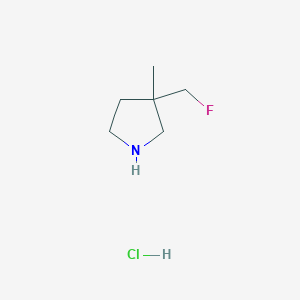
![N-isopropyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2803371.png)
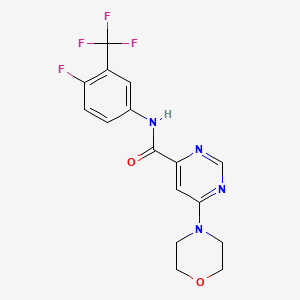
![N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2803374.png)
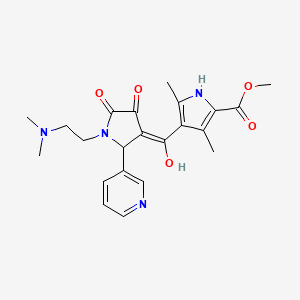

![(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid](/img/structure/B2803381.png)
